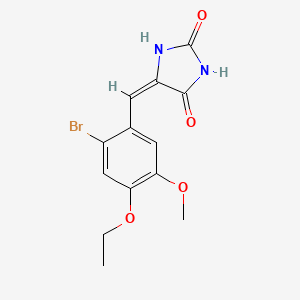

![molecular formula C19H14F3N3O2 B5510423 3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of compounds that have been extensively studied for their diverse biological activities and chemical properties. Compounds with pyridazinone moieties, such as 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, are known for their significance in developing cardio-active agents. These compounds, including various derivatives, have found applications in clinical use or clinical trials, highlighting their importance in medicinal chemistry (Imran & Abida, 2016).

Synthesis Analysis

The synthesis of complex heteroaromatic compounds, including those with pyridazinone and benzothiazole scaffolds, often involves multi-step reactions that may include cyclization, condensation, and substitution reactions. Advanced methodologies, such as palladium-catalyzed direct C–H arylation, have been developed to synthesize multiply arylated heteroarenes efficiently, which could be relevant for synthesizing the compound of interest (Rossi et al., 2014).

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

The study on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance across scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These properties allow BTAs to be utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, showcasing the versatile application of such compounds in designing supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Capacity and Toxicity of Synthetic Phenolic Compounds

Synthetic phenolic antioxidants (SPAs) are used to retard oxidative reactions in various products. Recent studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in different environmental matrices, and their toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. This research emphasizes the need for studies on novel high molecular weight SPAs with low toxicity and migration ability, pointing towards the ongoing efforts to develop safer chemical compounds with antioxidant properties (Liu & Mabury, 2020).

Chemical Reactions and Synthetic Applications

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been extensively studied, demonstrating that the reaction direction depends on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. This research provides valuable insights into synthesizing a wide range of compounds, including amides, pyrrolones, and phenanthrenes, showcasing the synthetic versatility and potential applications of such compounds in developing new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).

Heterocyclic Compounds and Biological Significance

The literature on heterocyclic compounds bearing the triazine scaffold emphasizes their significance in medicinal chemistry. Triazines have been evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This review suggests that the triazine nucleus is a core moiety of interest for future drug development, highlighting the potential for creating novel therapeutic agents based on heterocyclic scaffolds (Verma, Sinha, & Bansal, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-2-4-13(10-16)18(26)23-15-6-3-5-14(11-15)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQDCQXNURPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)